9-(3-chlorophenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
9-(3-chlorophenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H22ClN5O2 and its molecular weight is 435.91. The purity is usually 95%.
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Scientific Research Applications
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Compounds with structural similarities, bearing purine derivatives, have been synthesized and evaluated for their inhibitory activities against DPP-IV. These compounds, such as 3-methyl-3,7-dihydro-purine-2,6-dione derivatives, show moderate to good inhibitory activities, indicating potential applications in diabetes management through the regulation of incretin hormones (Didunyemi Mo et al., 2015).
Neurodegenerative Disease Treatment
Derivatives of the purine scaffold, including those designed as tricyclic xanthine derivatives, have been evaluated for their multitarget activities against neurodegenerative diseases. These compounds target adenosine receptors and monoamine oxidases (MAO), showing potential for symptomatic as well as disease-modifying treatments of conditions like Parkinson's and Alzheimer's diseases (A. Brunschweiger et al., 2014).
Antiviral Activity
Specific benzyl-substituted purines have been synthesized and tested for antiviral activities, particularly against rhinoviruses. The introduction of chloro substituents has shown to significantly enhance the antiviral activity of these compounds, suggesting potential research applications in the development of new antiviral agents (J. Kelley et al., 1988).
Properties
IUPAC Name |
9-(3-chlorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c1-15-7-9-16(10-8-15)14-29-21(30)19-20(26(2)23(29)31)25-22-27(11-4-12-28(19)22)18-6-3-5-17(24)13-18/h3,5-10,13H,4,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPVBPLXMNTNAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC(=CC=C5)Cl)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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